molecular formula C15H25NO3 B13445550 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol

Cat. No.: B13445550
M. Wt: 267.36 g/mol
InChI Key: SGBAUBSREHYXKC-UHFFFAOYSA-N
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Description

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is a complex organic compound that features a phenolic structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol typically involves multiple steps:

    Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to a series of reactions to introduce the tert-butylamino and ethoxyethyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution can introduce various functional groups onto the phenolic ring.

Scientific Research Applications

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Dimethylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol
  • 4-(2-(Tert-butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
  • 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(methyl)phenol

Uniqueness

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(hydroxymethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-ethoxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C15H25NO3/c1-5-19-14(9-16-15(2,3)4)11-6-7-13(18)12(8-11)10-17/h6-8,14,16-18H,5,9-10H2,1-4H3

InChI Key

SGBAUBSREHYXKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(C)(C)C)C1=CC(=C(C=C1)O)CO

Origin of Product

United States

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